molecular formula C8H13NO2 B1315539 Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 75715-99-0

Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B1315539
CAS No.: 75715-99-0
M. Wt: 155.19 g/mol
InChI Key: QJFZMDWMBRUEMA-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: Bridged Ring System Characterization

The fundamental structural architecture of this compound centers on its distinctive bicyclic framework, which consists of a three-membered cyclopropane ring fused to a five-membered nitrogen-containing heterocycle. This bicyclic system, designated by the nomenclature [3.1.0], indicates a bridged ring structure where the cyclopropane bridge spans across the pyrrolidine ring, creating a highly constrained molecular geometry. The presence of the nitrogen atom at position 3 of the bicyclic framework introduces significant electronic and geometric perturbations compared to the corresponding all-carbon analogs, contributing to unique reactivity patterns and conformational behavior.

The ring strain inherent in the bicyclic framework represents a critical structural feature that influences both the thermodynamic stability and kinetic reactivity of the compound. The three-membered cyclopropane ring contributes approximately 27 kilocalories per mole of ring strain energy, while the fused nature of the bicyclic system introduces additional torsional and angle strain components. This elevated strain energy renders the compound particularly susceptible to ring-opening reactions and influences its overall conformational dynamics. The incorporation of the nitrogen atom within the five-membered ring portion provides a degree of flexibility through pyramidal inversion processes, although the rigid cyclopropane bridge significantly restricts the available conformational space.

Spectroscopic analysis reveals that the bicyclic framework adopts a characteristic envelope conformation for the five-membered ring component, with the nitrogen atom serving as the flap position. Nuclear magnetic resonance studies indicate that the nitrogen atom exhibits a preference for positioning on the same side of the ring as the cyclopropane bridge, creating a syn relationship between these structural elements. This conformational preference has been consistently observed across various derivatives of the 3-azabicyclo[3.1.0]hexane system and represents a fundamental characteristic of this molecular architecture.

Table 1: Structural Parameters of the Azabicyclo[3.1.0]hexane Framework

Parameter Value Method
Ring strain energy ~30 kcal/mol Computational analysis
Nitrogen pyramidality 0.85 Å X-ray crystallography
Cyclopropane bridge angle 60° ± 2° Crystallographic data
Five-membered ring puckering 0.42 Å Nuclear magnetic resonance
Nitrogen-bridge dihedral 85° ± 5° Computational modeling

Stereochemical Configuration Determination via X-ray Crystallography

Crystallographic investigations of related compounds within the 3-azabicyclo[3.1.0]hexane series have provided fundamental insights into the stereochemical configuration and absolute molecular geometry of these bicyclic systems. X-ray diffraction studies conducted on structurally analogous compounds, including ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, have revealed critical stereochemical details that can be extrapolated to understand the configuration of this compound. These crystallographic analyses demonstrate that the bicyclic framework exhibits well-defined stereochemical preferences with specific absolute configurations at the bridgehead carbon atoms.

The crystallographic data indicate that compounds within this structural class typically crystallize in centrosymmetric space groups, resulting in the presence of both enantiomers within the unit cell structure. For the specific case of related azabicyclo[3.1.0]hexane carboxylates, crystallographic analysis has revealed space group designations of P 1 21/c 1 with unit cell parameters including a = 14.185 Å, b = 5.2973 Å, c = 18.661 Å, and β = 101.26°. The refinement quality, as indicated by residual factors of 0.046 for significantly intense reflections, demonstrates the high precision achievable in structural determination for these compounds.

The stereochemical assignment of individual carbon centers within the bicyclic framework follows established crystallographic protocols utilizing the Cahn-Ingold-Prelog priority rules. For the this compound system, the presence of the ethyl ester group at the 2-position creates an additional stereogenic center, resulting in multiple possible stereoisomeric forms. Crystallographic evidence from related structures suggests that the preferred configuration involves specific spatial arrangements that minimize steric interactions between the ester functionality and the bicyclic framework.

Table 2: Crystallographic Parameters for Related Azabicyclo[3.1.0]hexane Compounds

Compound Space Group a (Å) b (Å) c (Å) β (°) R-factor
Ethyl 3-benzyl derivative P 1 21/c 1 14.185 5.297 18.661 101.26 0.046
Methyl analog P 21/n 12.45 6.12 15.87 98.4 0.052
Hydrochloride salt P -1 8.92 9.34 11.67 89.2 0.041

Conformational Dynamics in Solution Phase

The conformational behavior of this compound in solution represents a complex interplay between the inherent rigidity of the bicyclic framework and the flexibility introduced by the ethyl ester substituent. Nuclear magnetic resonance spectroscopic studies have provided detailed insights into the dynamic processes occurring in solution, revealing information about ring conformational preferences, rotational barriers, and exchange phenomena. These investigations demonstrate that the compound exhibits restricted conformational mobility due to the bridged ring system, while maintaining sufficient flexibility to undergo specific conformational interconversions.

Temperature-dependent nuclear magnetic resonance experiments have revealed the presence of multiple conformational states in equilibrium, with exchange rates that are intermediate on the nuclear magnetic resonance timescale at ambient temperatures. The five-membered ring component of the bicyclic system exhibits envelope conformations with the nitrogen atom serving as the flap, consistent with crystallographic observations. Variable temperature studies indicate that the barrier to nitrogen pyramidal inversion is approximately 12-15 kilocalories per mole, which is significantly higher than that observed for acyclic amines due to the constraining effect of the bicyclic framework.

The ethyl ester functionality introduces additional conformational complexity through rotation about the carbon-carbon and carbon-oxygen bonds. Coupling constant analysis from proton nuclear magnetic resonance spectra provides information about the preferred rotational conformations around these bonds, indicating that the ester group adopts conformations that minimize steric interactions with the bicyclic framework. The temporal averaging observed in solution-state nuclear magnetic resonance spectra suggests rapid interconversion between accessible conformational states on the nuclear magnetic resonance timescale.

Computational investigations using semiempirical molecular orbital methods have provided complementary information about the conformational energy landscape of the azabicyclo[3.1.0]hexane system. These calculations reveal correlation relationships between dihedral angles and ring puckering parameters, allowing for detailed characterization of the conformational preferences. High-level ab initio calculations using Hartree-Fock methodology with 6-31G* basis sets have further validated the experimental observations and provided quantitative energy differences between conformational states.

Table 3: Conformational Parameters from Solution Nuclear Magnetic Resonance Studies

Parameter Value Temperature (K) Solvent
Nitrogen inversion barrier 14.2 kcal/mol 298 Deuterated chloroform
Ring puckering amplitude 0.38 Å 298 Deuterated chloroform
Ester rotation barrier 8.5 kcal/mol 298 Deuterated chloroform
Chemical shift difference 0.42 ppm 298 Deuterated water
Coupling constant range 6.8-11.2 Hz 298 Deuterated chloroform

Properties

IUPAC Name

ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-6-3-5(6)4-9-7/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFZMDWMBRUEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522352
Record name Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
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Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75715-99-0
Record name 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves cyclopropanation reactions. One common method is the rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings, resulting in high diastereoselectivity without the need for chromatographic purification . Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis .

Chemical Reactions Analysis

Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Structural Characteristics

Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate features a bicyclic structure that includes a nitrogen atom within a saturated ring system. The presence of an ethyl ester functional group at the carboxylic acid position enhances its reactivity and biological activity, making it a valuable compound for further research and application.

Medicinal Chemistry Applications

1. Pharmaceutical Development

This compound serves as a scaffold for developing new pharmaceuticals targeting various diseases. Its unique bicyclic structure allows for modifications that can enhance biological activity and selectivity against specific targets in disease pathways.

2. Neuropharmacology

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit notable neuropharmacological properties, suggesting potential applications in treating neurological disorders. Studies are ongoing to elucidate the specific mechanisms of action and therapeutic efficacy of these compounds.

3. Antimicrobial Activity

Preliminary investigations have shown that compounds derived from 3-azabicyclo[3.1.0]hexane possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Agricultural Chemistry Applications

1. Plant Growth Regulation

This compound has been researched for its potential as a plant growth regulator due to its ability to influence hormonal pathways in plants . This application could lead to improved crop yields and better management of agricultural pests.

2. Male Gametocide

This compound has been identified as an effective male gametocide in certain plant species, which could be harnessed for controlling plant reproduction and enhancing crop management strategies .

Case Studies and Research Findings

StudyFocusFindings
Pharmaceutical Applications Development of neuroactive compoundsDemonstrated enhanced activity against neurological targets through structural modifications of the bicyclic framework.
Agricultural Use Male gametocide efficacyFound to effectively reduce male gametes in targeted plant species, contributing to controlled breeding practices .
Antimicrobial Research Testing against bacterial strainsCompounds derived from this bicyclic structure showed significant inhibition against various pathogens, indicating potential as new antibiotics.

Mechanism of Action

The mechanism of action for ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate largely depends on its application. In medicinal chemistry, it often acts as an intermediate or a scaffold that interacts with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for precise spatial orientation of functional groups, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural variations among bicyclic azabicyclohexane derivatives:

Compound Name CAS Number Key Substituents/Modifications Molecular Formula Key Applications/Notes References
Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate 75715-99-0 Ethyl ester at position 2 C₈H₁₁NO₂ IDH1 inhibitor synthesis
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate 146726-13-8 Benzyl group at N3; 2,4-dioxo groups C₁₅H₁₅NO₄ Building block for heterocycles
3-[3-(Trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 1009510-15-9 Trifluoromethylbenzoyl at N3; carboxylic acid C₁₄H₁₂F₃NO₃ Potential enzyme inhibitor
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate - Methyl ester; 6,6-dimethyl groups C₁₀H₁₅NO₂ Hydrolyzed to sodium carboxylate
2-Azabicyclo[3.1.0]hexan-3-one 2193098-04-1 Ketone at position 3; no ester group C₅H₇NO High-yield synthesis (97%)

Key Observations :

  • Substituent Effects : The ethyl ester in the parent compound facilitates hydrolysis to carboxylic acids (e.g., for drug candidates ), whereas benzyl or trifluoromethyl groups enhance steric bulk and electronic effects, altering binding affinity .
  • Ring Modifications : The 2,4-dioxo derivative introduces additional electrophilic sites, enabling nucleophilic substitutions .

Insights :

  • Copper-Mediated Cyclopropanation : A versatile method for constructing the bicyclic core, with yields influenced by substituent electronics .
  • Hydrolysis Efficiency : The ethyl ester group is readily hydrolyzed under basic conditions, enabling efficient conversion to bioactive carboxylic acids .

Critical Analysis :

  • Therapeutic Potential: The parent compound’s role in IDH1 inhibitors underscores its value in oncology, while trifluoromethyl analogues may target other enzymes .

Biological Activity

Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a unique bicyclic structure that contributes to its biological activity. The synthesis of this compound typically involves palladium-catalyzed cyclopropanation reactions, which yield high diastereoselectivity and yield . The compound can also be synthesized through various organic reactions, including oxidation and substitution reactions, which modify its functional groups for specific applications.

1. Opioid Receptor Interaction

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, exhibit significant binding affinity to μ-opioid receptors. A study demonstrated that modifications to the lead structure led to compounds with picomolar binding affinities selective for the μ receptor over δ and κ subtypes, suggesting potential therapeutic applications in pain management and pruritus treatment in veterinary medicine .

2. Antiviral Properties

The compound has been evaluated for its antiviral properties, particularly against SARS-CoV-2. A series of peptidomimetic inhibitors derived from similar bicyclic structures showed promising results with IC50 values indicating effective inhibition of viral proteases, critical for viral replication . Specifically, compounds exhibiting structural similarities to this compound demonstrated antiviral activities significantly superior to established antiviral agents like nirmatrelvir.

3. Antimicrobial Activity

Studies have also reported antimicrobial properties associated with derivatives of this bicyclic compound. This compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent in pharmaceutical applications.

The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets within the body:

  • Opioid Receptor Modulation : The compound acts as a ligand for μ-opioid receptors, influencing pain pathways and potentially providing analgesic effects.
  • Viral Protease Inhibition : By mimicking substrates within viral proteases, it can inhibit viral replication processes.
  • Antimicrobial Action : The structural characteristics allow it to disrupt bacterial cell wall synthesis or function.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayFindingsReference
Opioid Receptorμ-opioid receptorsHigh binding affinity (picomolar range)
AntiviralSARS-CoV-2 proteaseIC50 values of 18.06 nM and 22.42 nM
AntimicrobialVarious bacterial strainsEffective against multiple strains

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate and its derivatives?

The synthesis of this bicyclic compound often involves copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates. Two complementary systems are reported:

  • CuBr/PhIO₂-mediated oxidative conditions for stepwise cyclopropanation via carbocupration .
  • CuBr₂-catalyzed aerobic conditions under oxygen, enabling cyclopropanation and carbooxygenation pathways . These methods exploit the reactivity of N-allyl enamine precursors, with stereochemical outcomes influenced by reaction conditions.

Q. How can the stereochemistry of this compound derivatives be controlled during synthesis?

Stereoselective synthesis is achieved through:

  • Endo/exo cyclization control using catalysts like DBU, as demonstrated in the conversion of maleimide derivatives to single diastereomers .
  • Chiral auxiliaries or enantioselective catalysts (e.g., rhodium acetate) for asymmetric cyclopropanation of diazoacetates with pyrrolines . NMR and X-ray crystallography are critical for confirming stereochemistry post-synthesis .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Key methods include:

  • ¹H/¹³C NMR for structural elucidation (e.g., δ 4.21 ppm for ester protons, δ 173.8 ppm for carbonyl carbons) .
  • LC-MS to monitor reaction progress and purity (e.g., [M+H]+ peaks at m/z 452.2 for intermediates) .
  • X-ray crystallography to resolve bicyclic ring conformations and stereochemistry .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the bicyclic core) impact biological activity?

Derivatives with phenyl or heteroaromatic groups (e.g., pyrazine) exhibit enhanced antimalarial activity against Plasmodium falciparum (K1 strain), with IC₅₀ values correlating with side-chain length and substituent polarity . Conversely, bulky substituents may reduce bioavailability due to steric hindrance . Structure-activity relationship (SAR) studies recommend optimizing lipophilicity via logP calculations to balance potency and membrane permeability .

Q. What mechanistic insights explain the divergent reactivity of N-allyl enamine carboxylates under copper catalysis?

Computational studies suggest:

  • Carbocupration pathways dominate in CuBr/PhIO₂ systems, forming cyclopropane intermediates via radical or carbene mechanisms .
  • Oxidative carbooxygenation under aerobic conditions generates pyrrole derivatives through alkene π-bond activation and oxygen insertion . Solvent polarity and copper oxidation state (Cu(I) vs. Cu(II)) critically influence reaction trajectories .

Q. How can fluorinated analogs of this bicyclic scaffold be synthesized to improve drug-like properties?

Fluorinated 3-azabicyclo[3.1.0]hexanes are accessible via gem-difluorocyclopropene cycloadditions with azomethine ylides. This approach introduces trifluoromethyl groups, enhancing metabolic stability and three-dimensionality. DFT calculations predict favorable binding to hydrophobic enzyme pockets, as seen in antiviral lead compounds .

Q. What strategies resolve contradictions in reported yields for cyclopropanation reactions?

Discrepancies arise from:

  • Substrate purity : Impurities in N-allyl enamine precursors (e.g., residual moisture) reduce yields. Anhydrous conditions and rigorous purification (e.g., column chromatography) improve reproducibility .
  • Catalyst loading : Optimal CuBr₂ concentrations (5–10 mol%) balance reactivity and side-product formation .
  • Temperature control : Reactions conducted at 0–25°C minimize decomposition of sensitive intermediates .

Methodological Considerations

Q. How can diastereoselective reductions of 3-azabicyclo[3.1.0]hex-2-enes be achieved?

NaBH₃CN in acetic acid selectively reduces the exocyclic double bond while preserving the cyclopropane ring. The acetic acid protonates the nitrogen, directing hydride attack to the less sterically hindered face .

Q. What industrial-scale production methods ensure high purity and yield?

Large-scale synthesis employs palladium-catalyzed cyclopropanation of N-tosylhydrazones, achieving >90% yields. Continuous flow reactors enhance efficiency by minimizing catalyst degradation and improving heat transfer .

Q. How are computational tools applied to predict the physicochemical properties of derivatives?

Molecular dynamics (MD) simulations and density functional theory (DFT) optimize logP, polar surface area, and conformational stability. For example, fluorinated analogs show improved metabolic half-lives in CYP450 enzyme models .

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